ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate
Overview
Description
Ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate is a complex organic compound with a molecular formula of C17H22N4O2S . This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring and the benzoate group makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate typically involves multiple steps. One common method involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the benzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its pyrazole moiety which is known for various pharmacological activities.
Mechanism of Action
The mechanism of action of ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 4-{[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbamothioyl]amino}benzoate can be compared with other similar compounds such as:
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: Similar pyrazole structure but different functional groups.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a pyrazole ring with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)carbamothioylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-5-21-12(4)15(11(3)20-21)19-17(24)18-14-9-7-13(8-10-14)16(22)23-6-2/h7-10H,5-6H2,1-4H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBAGKHXYPJAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=S)NC2=CC=C(C=C2)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132074 | |
Record name | Ethyl 4-[[[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]thioxomethyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957485-69-7 | |
Record name | Ethyl 4-[[[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]thioxomethyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957485-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[[[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]thioxomethyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001132074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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